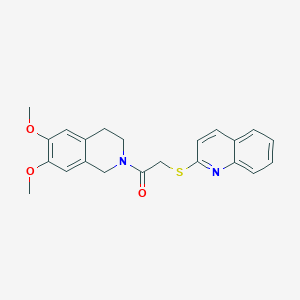

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-quinolin-2-ylsulfanylethanone

Description

This compound features a 6,7-dimethoxy-3,4-dihydroisoquinoline core linked via an ethanone bridge to a quinolin-2-ylsulfanyl group. The 6,7-dimethoxy substitution on the isoquinoline moiety is common in bioactive molecules, particularly those targeting enzymes and receptors (e.g., HIV-1 reverse transcriptase (RT) inhibitors, α-1-adrenergic antagonists) .

Properties

IUPAC Name |

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-quinolin-2-ylsulfanylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S/c1-26-19-11-16-9-10-24(13-17(16)12-20(19)27-2)22(25)14-28-21-8-7-15-5-3-4-6-18(15)23-21/h3-8,11-12H,9-10,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYHJYHPJMKKCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)C(=O)CSC3=NC4=CC=CC=C4C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-quinolin-2-ylsulfanylethanone typically involves multi-step organic reactions. A common synthetic route includes the following steps:

Formation of Isoquinoline Derivative: The starting material, 6,7-dimethoxy-1-tetralone, undergoes Pictet-Spengler cyclization with an appropriate amine to form the isoquinoline derivative.

Quinoline Attachment: The isoquinoline derivative is then reacted with 2-mercaptoquinoline under basic conditions to form the desired thioether linkage.

Final Coupling: The intermediate is coupled with an ethanone derivative under acidic or basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions: 1-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-quinolin-2-ylsulfanylethanone can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups on the isoquinoline ring can undergo nucleophilic substitution reactions with strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Demethylated isoquinoline derivatives.

Scientific Research Applications

1-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-quinolin-2-ylsulfanylethanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-quinolin-2-ylsulfanylethanone involves its interaction with various molecular targets. These may include:

Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors, potentially modulating signal transduction pathways.

DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.

Comparison with Similar Compounds

Core Structure and Substitution Patterns

The 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold is shared across multiple analogs (Table 1). Key differences arise in the substituents attached to the ethanone bridge:

Table 1. Structural and functional comparison of analogs.

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (EWGs): Analog 8h (4-Cl-phenylamino) demonstrated superior HIV-1 RT inhibition (74.82%) compared to electron-donating substituents, aligning with SAR trends where EWGs enhance potency . The target compound’s quinolin-2-ylsulfanyl group, which combines an electron-deficient aromatic system with a sulfur atom, may similarly optimize binding.

- Bulk and Hydrophobicity: Bulky groups (e.g., 2,2-diphenylethyl in ) reduced potency (IC₅₀ = 1000 nM), suggesting steric hindrance negatively impacts receptor interactions.

- Sulfanyl vs. Amino Linkages: The sulfanyl group in the target compound and ’s thienopyrimidine analog introduces a sulfur atom capable of hydrogen bonding and hydrophobic interactions. This contrasts with amino-linked analogs (e.g., 8h), where NH groups may participate in stronger hydrogen bonds but lack sulfur’s lipophilicity .

Biological Activity

The compound 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-quinolin-2-ylsulfanylethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure comprising an isoquinoline moiety and a quinoline sulfanyl group. Its molecular formula is , with a molecular weight of approximately 422.51 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially facilitating its interaction with biological targets.

1. Neuroprotective Effects

Research indicates that isoquinoline derivatives exhibit neuroprotective properties, which may be attributed to their ability to modulate neurotransmitter systems. Specifically, compounds similar to the target molecule have shown promise in interacting with serotonin receptors and inhibiting monoamine oxidases (MAOs), which are critical in the pathophysiology of neurodegenerative diseases like Alzheimer's disease .

2. Anticancer Properties

The benzimidazole component of related compounds has been linked to anti-cancer activities. Studies have demonstrated that these compounds can induce apoptosis in cancer cell lines and inhibit tumor growth by targeting specific signaling pathways involved in cancer progression . For instance, the compound 3e , a related structure, exhibited significant inhibition against acetylcholinesterase (AChE) and MAOs, indicating potential for treating Alzheimer's while also suggesting anticancer properties through apoptosis induction .

3. Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Preliminary studies indicate that it may interact with various receptors and enzymes, including serotonin transporters and histamine receptors. This interaction profile is significant for developing treatments for mood disorders and allergies .

Case Study 1: Neuroprotection in Alzheimer's Disease

A study evaluated the efficacy of isoquinoline derivatives in models of Alzheimer's disease. The results showed that these compounds could cross the blood-brain barrier (BBB) and significantly reduce neuroinflammation and oxidative stress markers in neuronal cells. The most promising candidate demonstrated an IC50 value of 0.28 µM against AChE, highlighting its potential as a dual-target agent for neurodegenerative diseases .

Case Study 2: Antitumor Activity

In vitro studies on cancer cell lines revealed that derivatives of the target compound could inhibit cell proliferation through apoptosis induction. The mechanism was linked to the activation of caspase pathways, suggesting a multifaceted approach to cancer treatment .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| CM398 | Isoquinoline + Benzimidazole | Neuroprotective effects |

| Methoxymethylguanine | Guanidine + Methoxy groups | Antitumor activity |

| Kynurenic acid | Indole derivative | Neurotransmitter modulation |

| Bupropion | Phenethylamine derivative | Antidepressant |

This table illustrates how structural similarities among compounds can lead to diverse biological activities, emphasizing the unique pharmacological profile of 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-quinolin-2-ylsulfanylethanone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.